Serotonin sulfate
Overview
Description
Serotonin sulfate, also known as serotonin O-sulfate, is a catabolite of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. This compound is formed through the sulfation of serotonin, a process that enhances its solubility and facilitates its excretion from the body. This compound is of significant interest in neuropharmacology and biomarker research due to its potential role in serotonin metabolism and its implications in various physiological and pathological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of serotonin sulfate typically involves the sulfation of serotonin. This can be achieved using sulfur trioxide-pyridine complex or chlorosulfonic acid as sulfating agents. The reaction is usually carried out in an organic solvent such as dimethylformamide or dichloromethane under controlled temperature conditions to ensure the selective formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the product through crystallization or chromatographic techniques to obtain high-purity this compound suitable for research and pharmaceutical applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidative metabolites.
Reduction: Reduction of this compound is less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can react with this compound in the presence of a base.
Major Products Formed:
Oxidation: Oxidative metabolites of this compound.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Serotonin sulfate has several scientific research applications, including:
Neuropharmacology: It is used to study the metabolism and function of serotonin in the central nervous system.
Biomarker Research: this compound serves as a biomarker for serotonin metabolism and is used in the diagnosis and monitoring of psychiatric and neurological disorders.
Pharmacokinetics: It is used to investigate the pharmacokinetics of serotonin and its metabolites in the body.
Drug Development: this compound is used in the development of new therapeutic agents targeting serotonin pathways
Mechanism of Action
Serotonin sulfate exerts its effects by interacting with serotonin receptors and transporters in the central nervous system. It is hypothesized to modulate the intensity of serotonin signaling by influencing the availability of serotonin. The molecular targets include various serotonin receptors and the serotonin transporter, which play a role in the reuptake and release of serotonin. The pathways involved include the serotonergic signaling pathway, which regulates mood, cognition, and other physiological functions .
Comparison with Similar Compounds
Serotonin: The parent compound, a neurotransmitter involved in mood regulation.
N-acetyl serotonin: A metabolite of serotonin involved in the synthesis of melatonin.
5-hydroxyindole acetic acid: A major metabolite of serotonin excreted in the urine.
γ-glutamyl-serotonin: Another metabolite of serotonin found in various tissues.
Uniqueness: Serotonin sulfate is unique due to its sulfation, which enhances its solubility and facilitates its excretion. This modification also influences its interaction with biological targets and its role in serotonin metabolism, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
hydrogen sulfate;2-(5-hydroxy-1H-indol-3-yl)ethylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.H2O4S/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;1-5(2,3)4/h1-2,5-6,12-13H,3-4,11H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNFKPVCVMZGOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC[NH3+].OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16310-20-6 (Parent) | |
Record name | Serotonin sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002906141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80183305 | |
Record name | Serotonin sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2906-14-1 | |
Record name | Serotonin sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002906141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Serotonin sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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